N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine
Overview
Description
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine, also known as (2Z)-4-(4-methoxyphenyl)-2-butanone oxime, is a chemical compound with the molecular formula C11H15NO2 and a molecular weight of 193.25 g/mol . This compound is characterized by the presence of a methoxyphenyl group and a butanone oxime moiety, making it a versatile scaffold in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine typically involves the reaction of 4-(4-methoxyphenyl)-2-butanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous or alcoholic medium, often using sodium acetate or sodium hydroxide as the base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory-scale preparation. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenyl)-2-butanone: Lacks the oxime group, making it less versatile in certain reactions.
4-(4-methoxyphenyl)butan-2-one oxime: Similar structure but different positional isomer.
4-methoxyphenylhydroxylamine: Contains a hydroxylamine group but lacks the butanone moiety.
Uniqueness
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine is unique due to its combination of a methoxyphenyl group and a butanone oxime moiety, which provides a versatile scaffold for various chemical reactions and applications .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)butan-2-ylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-13)3-4-10-5-7-11(14-2)8-6-10/h5-8,13H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYOVSQIHCOUBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724413 | |
Record name | N-[4-(4-Methoxyphenyl)butan-2-ylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52271-43-9 | |
Record name | N-[4-(4-Methoxyphenyl)butan-2-ylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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